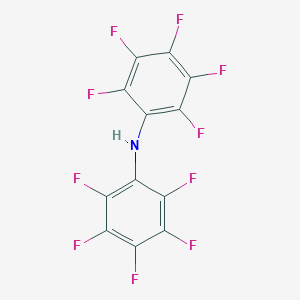
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is also known as pentafluorophenyl-2,3,4,5,6-pentafluoroaniline or PFPA. PFPA is a fluorinated aniline compound that is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science.
作用機序
The mechanism of action of PFPA in biological systems is not well understood. However, it is believed that PFPA may interact with various enzymes and proteins, leading to changes in their activity and function. PFPA may also interact with cellular membranes, leading to changes in their structure and function.
生化学的および生理学的効果
PFPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PFPA can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that PFPA can reduce tumor growth in animal models. PFPA has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
PFPA has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. PFPA is also a versatile building block for the synthesis of various compounds. However, PFPA has some limitations, including its toxicity and limited solubility in some solvents.
将来の方向性
There are several future directions for the research and application of PFPA. One potential direction is the development of PFPA-based materials for various applications, including catalysis and sensing. Another potential direction is the investigation of PFPA as an anticancer agent, including the development of PFPA-based prodrugs and nanocarriers for targeted drug delivery. Additionally, the development of new synthetic methods for PFPA and its derivatives may lead to the discovery of new compounds with unique properties and potential applications.
合成法
The synthesis of PFPA involves the reaction of pentafluorobenzene with aniline in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques, including column chromatography and recrystallization. The yield of PFPA is typically high, and the compound is stable under normal laboratory conditions.
科学的研究の応用
PFPA has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, PFPA has been used as a building block for the synthesis of various compounds, including fluorinated heterocycles and amino acids. In medicinal chemistry, PFPA has been investigated for its potential as an anticancer agent. In material science, PFPA has been used as a surface modifier for various materials, including polymers and metals.
特性
CAS番号 |
1535-92-8 |
|---|---|
製品名 |
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)- |
分子式 |
C12HF10N |
分子量 |
349.13 g/mol |
IUPAC名 |
2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)aniline |
InChI |
InChI=1S/C12HF10N/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h23H |
InChIキー |
NHPXUJAURHKKGX-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F |
その他のCAS番号 |
1535-92-8 |
同義語 |
1,1'-Iminobis(2,3,4,5,6-pentafluorobenzene) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



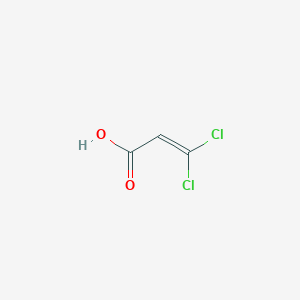
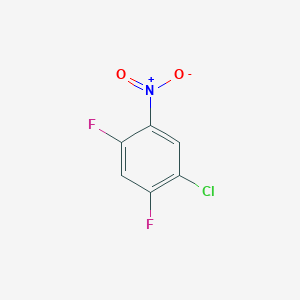
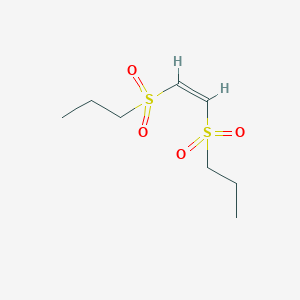
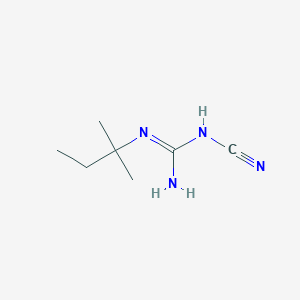
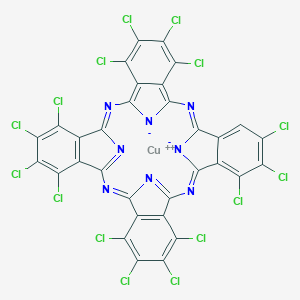
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
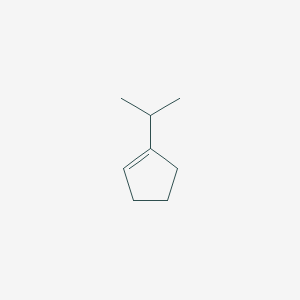
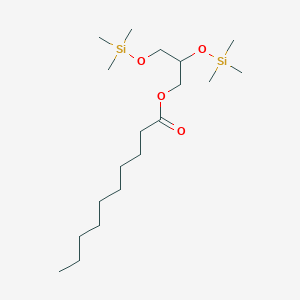
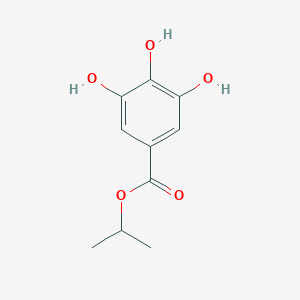
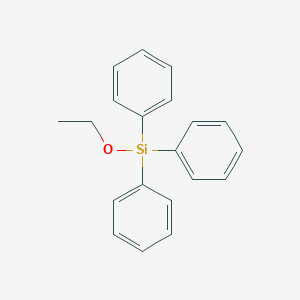
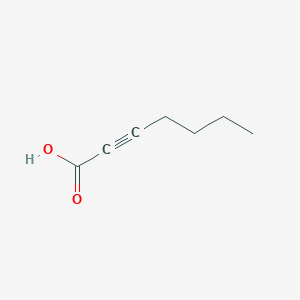
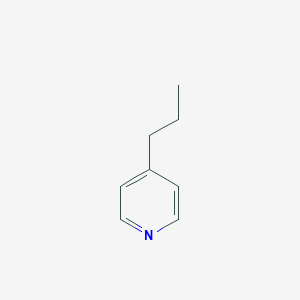
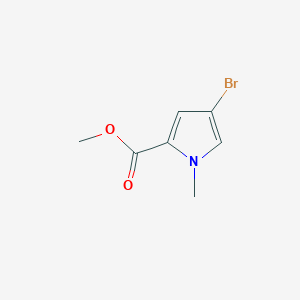
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)